N-methyl-(2-phenylpent-4-enyl)amine
Description
N-methyl-(2-phenylpent-4-enyl)amine is a secondary amine characterized by a pent-4-enyl backbone (a five-carbon chain with a double bond at position 4), a phenyl group at position 2, and an N-methyl substituent. This compound’s structural features—including the unsaturated hydrocarbon chain, aromatic ring, and methylated amine—impart unique physicochemical and biological properties.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-methyl-2-phenylpent-4-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-3-7-12(10-13-2)11-8-5-4-6-9-11/h3-6,8-9,12-13H,1,7,10H2,2H3 |
InChI Key |
BLOLOWIERWPOEH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison :
(E)-N-methyl-5-(3-aminophenyl)-4-penten-2-amine Similar pentenyl backbone and N-methyl group but lacks the ethoxy substituent present in other derivatives. The phenyl ring’s substitution pattern (e.g., ethoxy or nitro groups) influences electronic properties and steric bulk.
2-Chloro-N-methyl-4-phenylbutan-1-amine Shorter butane chain with a chlorine substituent at position 2.
N-methyl-β-cyclohexylethylamine
- Cyclohexyl ring instead of phenyl, reducing aromaticity but increasing lipophilicity.
- N-methylation in both compounds enhances metabolic stability against amine oxidases.
N-methyl-2-(4-nitrophenyl)ethan-1-amine
- Nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, affecting solubility and electronic interactions.
Physicochemical Properties :
*Predicted using fragment-based methods.
Functional Group Comparisons
- Phenyl vs. Cyclohexyl : The phenyl group in the target compound enables π-π stacking interactions, whereas cyclohexyl derivatives (e.g., N-methyl-β-cyclohexylethylamine) may improve membrane permeability due to higher lipophilicity .
- Nitro vs. Methoxy Substituents : Nitro groups (electron-withdrawing) reduce basicity of the amine, while methoxy groups (electron-donating) increase it, as seen in 2-(4-methoxyphenyl)-N-methylethanamine .
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